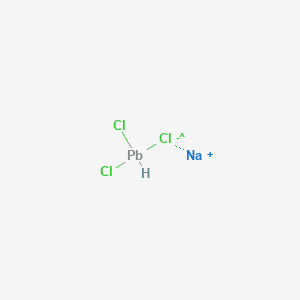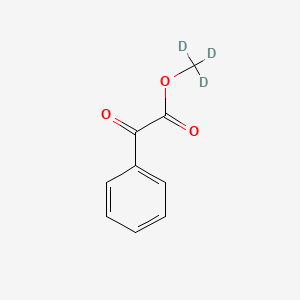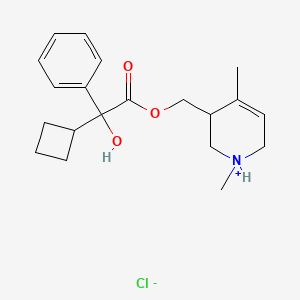
6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting with a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents.
Methylation: The methyl group can be introduced via alkylation reactions.
Piperazine Substitution: The piperazine moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the piperazine ring or the indazole core.
Reduction: Reduction reactions could target specific functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially at the fluorine or piperazine positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.
Applications De Recherche Scientifique
6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole would depend on its specific interactions with molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(1-piperazinyl)-1H-indazole: Lacks the fluorine atom.
6-Fluoro-1-methyl-1H-indazole: Lacks the piperazine moiety.
6-Fluoro-3-(1-piperazinyl)-1H-indazole: Lacks the methyl group.
Uniqueness
The presence of the fluorine atom, methyl group, and piperazine moiety in 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles compared to similar compounds.
Propriétés
Formule moléculaire |
C12H15FN4 |
|---|---|
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
6-fluoro-1-methyl-3-piperazin-1-ylindazole |
InChI |
InChI=1S/C12H15FN4/c1-16-11-8-9(13)2-3-10(11)12(15-16)17-6-4-14-5-7-17/h2-3,8,14H,4-7H2,1H3 |
Clé InChI |
PREFNKJBCKDBNW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)F)C(=N1)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



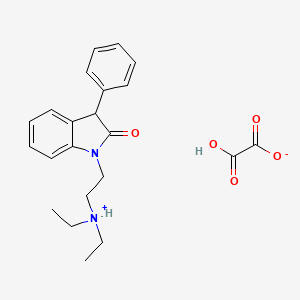
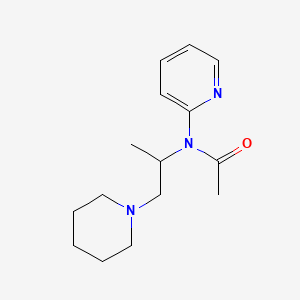

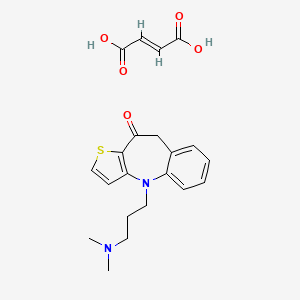

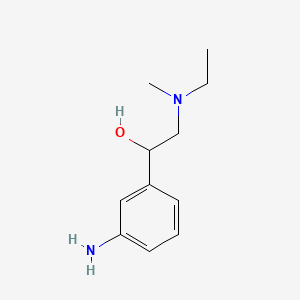
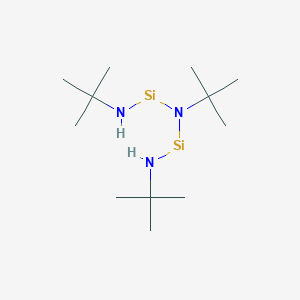
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
